1H-Indole,2-ethynyl-1-methyl-
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Overview
Description
1H-Indole,2-ethynyl-1-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 1H-Indole,2-ethynyl-1-methyl- features an ethynyl group at the 2-position and a methyl group at the 1-position of the indole ring, which may confer unique chemical and biological properties.
Preparation Methods
The synthesis of 1H-Indole,2-ethynyl-1-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindole with an appropriate ethynylating agent under suitable reaction conditions. For example, the reaction of 1-methylindole with ethynyl bromide in the presence of a base such as potassium carbonate can yield 1H-Indole,2-ethynyl-1-methyl- . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole,2-ethynyl-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indole,2-ethynyl-1-methyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indole,2-ethynyl-1-methyl- can be compared with other similar indole derivatives, such as:
1H-Indole,2-methyl-: This compound has a methyl group at the 2-position instead of an ethynyl group, which may result in different chemical and biological properties.
1H-Indole,2-ethynyl-: This compound lacks the methyl group at the 1-position, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C11H9N |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-ethynyl-1-methylindole |
InChI |
InChI=1S/C11H9N/c1-3-10-8-9-6-4-5-7-11(9)12(10)2/h1,4-8H,2H3 |
InChI Key |
KKFMTTIGOXDYOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C#C |
Origin of Product |
United States |
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